N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane (CAS 1159825-47-4) features orthogonal Cbz protection selectively removable via mild hydrogenolysis without disturbing Boc or methyl ester groups—critical for preserving (1R,5S) stereochemistry in multi-step syntheses. The rigid tropane core pre-organizes molecules for superior CNS target engagement versus flexible piperidine cores. Its dual reactive handles (Cbz-protected bridged amine + free primary amine) enable one-step parallel library synthesis with carboxylic acids, sulfonyl chlorides, or aldehydes. Ideal for scaffold-hopping to improve potency, selectivity, and metabolic stability.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 1159825-47-4
Cat. No. B1424480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-3-Amino-8-azabicyclo[3.2.1]octane
CAS1159825-47-4
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)N
InChIInChI=1S/C15H20N2O2/c16-12-8-13-6-7-14(9-12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,16H2
InChIKeyGDXKRTUSJPSARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane (CAS 1159825-47-4) Procurement Guide: Key Intermediate for CNS Drug Discovery


N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane (CAS 1159825-47-4), also known as benzyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a bicyclic heterocyclic building block featuring the 8-azabicyclo[3.2.1]octane (tropane) core [1]. The compound has a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol, and is typically supplied with a purity of 95% or higher from commercial sources . This scaffold is of considerable interest in medicinal chemistry due to the wide range of biological activities displayed by natural and synthetic 8-azabicyclo[3.2.1]octane derivatives [2][3].

Why N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane (CAS 1159825-47-4) Cannot Be Replaced by Unprotected or Differently Protected Analogs


Substituting N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane with other in-class building blocks, such as the free amine (3-amino-8-azabicyclo[3.2.1]octane, CAS 196614-15-0) or the N-Boc protected analog (CAS 744183-20-8), introduces significant risk in multi-step synthesis and drug discovery workflows. The N-Cbz (benzyloxycarbonyl) group provides a unique orthogonal protection strategy, as it is selectively removable under mild hydrogenolysis conditions without affecting other common protecting groups like Boc or methyl esters [1][2]. This specificity is critical for maintaining stereochemical integrity and avoiding side reactions during complex molecule assembly. Furthermore, the (1R,5S) stereochemistry inherent to this scaffold is essential for proper interaction with biological targets; generic or racemic analogs cannot guarantee the same receptor fit or downstream pharmacological profile, potentially derailing structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane: A Comparator-Based Evidence Guide for Scientific Selection


Orthogonal Protecting Group Strategy: Cbz vs. Boc Stability and Deprotection Conditions

The Cbz protecting group on N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane offers a key differentiation from its N-Boc (tert-butyloxycarbonyl) protected analog. While the N-Boc group requires acidic conditions (e.g., TFA) for removal, the N-Cbz group is selectively removed under neutral, reductive conditions via hydrogenolysis (H2, Pd/C) [1][2]. This orthogonal stability profile allows the target compound to be used in synthetic sequences containing acid-labile functional groups where an N-Boc protected intermediate would be incompatible, thus reducing the need for protecting group manipulations and improving overall synthetic efficiency.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Molecular Weight and Structural Rigidity: Comparison with Non-Bicyclic Amine Building Blocks

The 8-azabicyclo[3.2.1]octane core of N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane provides a conformationally rigid scaffold (Molecular Weight: 260.33 g/mol) compared to flexible, non-bicyclic amine building blocks like 4-amino-1-Boc-piperidine (CAS 87120-72-7, MW: 200.28 g/mol) . This increased rigidity is a key parameter in drug design, as it can pre-organize the molecule for optimal interaction with a biological target, potentially leading to higher binding affinity and selectivity. The tropane framework is a privileged structure found in many bioactive natural products and pharmaceuticals [1].

Medicinal Chemistry Drug Design Scaffold Hopping

Synthetic Accessibility and Functional Group Compatibility: Cbz-Protected Amine as a Versatile Intermediate

The combination of a protected amine (Cbz) and a free primary amine on the same scaffold makes N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane a uniquely versatile intermediate. This contrasts with analogs like N-Cbz-nortropinone (CAS 130753-13-8), which contains a ketone group, or N-Cbz-nortropine (CAS 92652-76-1), which contains a hydroxyl group [1]. The primary amine offers a handle for a wide array of robust and well-characterized reactions, such as amide bond formation, reductive amination, or sulfonylation, allowing for rapid diversification of the scaffold. The Cbz group ensures this diversification occurs selectively, without side reactions at the bicyclic nitrogen, which would be a major risk when using the unprotected 3-amino-8-azabicyclo[3.2.1]octane.

Synthetic Methodology Process Chemistry Intermediates

Optimal Application Scenarios for N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane in Research and Development


Targeted Synthesis of CNS-Penetrant Drug Candidates

The rigid, three-dimensional 8-azabicyclo[3.2.1]octane scaffold of N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane is a privileged motif for targeting central nervous system (CNS) receptors and transporters [1][2]. This compound is optimally deployed as a key intermediate in the synthesis of novel monoamine reuptake inhibitors, muscarinic receptor modulators, and other CNS-active agents. The orthogonal N-Cbz protection allows for selective deprotection and subsequent functionalization of the bridged nitrogen, a critical step in generating the final pharmacophore, while the 3-amino group provides a primary attachment point for introducing target-specific moieties [3].

Scaffold Hopping in Lead Optimization

When a lead series based on a flexible or monocyclic amine core (e.g., piperidine) requires improved potency, selectivity, or metabolic stability, N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane serves as an ideal scaffold-hopping candidate [1]. The increased conformational rigidity of the tropane core can pre-organize the molecule for more effective binding to the biological target, a hypothesis supported by the prevalence of this scaffold in bioactive molecules [4]. Its use can lead to a differentiated IP position and improved pharmacokinetic profiles compared to more common heterocyclic building blocks.

Diversification of Screening Libraries

The compound's dual reactive handles (Cbz-protected bridged amine and free primary amine) make it a highly efficient starting material for the parallel synthesis of diverse compound libraries [1]. In a single synthetic step, the primary amine can be reacted with a variety of carboxylic acids, sulfonyl chlorides, or aldehydes to generate arrays of amides, sulfonamides, or secondary amines. This approach maximizes the chemical space explored around the biologically validated tropane core, offering a high-value, time-efficient strategy for hit generation in high-throughput screening campaigns [2].

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